molecular formula C16H14O3 B191839 6-Methoxyflavanone CAS No. 3034-04-6

6-Methoxyflavanone

Cat. No.: B191839
CAS No.: 3034-04-6
M. Wt: 254.28 g/mol
InChI Key: YURQMHCZHLMHIB-UHFFFAOYSA-N
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Description

6-Methoxyflavanone is a flavonoid compound belonging to the flavanone class. It is characterized by the presence of a methoxy group at the sixth position of the flavanone structure. This compound is known for its yellow crystalline appearance and is soluble in common organic solvents such as methanol and ethanol, but insoluble in water . It has a melting point of approximately 165-170°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyflavanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide, followed by cyclization to form the flavanone structure. The reaction conditions typically involve refluxing the reactants in ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4’-Fluoro-6-methoxyflavanone
  • 6,3’-Dimethoxyflavanone
  • 6-Methoxyflavone

Comparison: 6-Methoxyflavanone is unique in its specific interactions with GABA receptors and its potential anxiolytic and anti-cancer properties. While 4’-fluoro-6-methoxyflavanone and 6,3’-dimethoxyflavanone also exhibit inhibitory behavior towards bitter taste receptors, this compound shows a distinct profile in its biological activities .

Properties

IUPAC Name

6-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURQMHCZHLMHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-04-6
Record name 6-Methoxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3034-04-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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